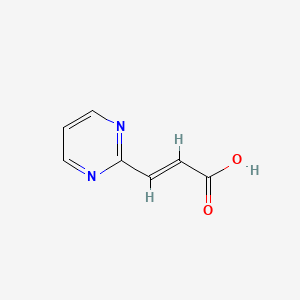

3-(Pyrimidin-2-yl)acrylic acid

CAS No.: 408533-41-5

Cat. No.: VC3857123

Molecular Formula: C7H6N2O2

Molecular Weight: 150.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 408533-41-5 |

|---|---|

| Molecular Formula | C7H6N2O2 |

| Molecular Weight | 150.13 g/mol |

| IUPAC Name | (E)-3-pyrimidin-2-ylprop-2-enoic acid |

| Standard InChI | InChI=1S/C7H6N2O2/c10-7(11)3-2-6-8-4-1-5-9-6/h1-5H,(H,10,11)/b3-2+ |

| Standard InChI Key | UHLPYNNSGRACAE-NSCUHMNNSA-N |

| Isomeric SMILES | C1=CN=C(N=C1)/C=C/C(=O)O |

| SMILES | C1=CN=C(N=C1)C=CC(=O)O |

| Canonical SMILES | C1=CN=C(N=C1)C=CC(=O)O |

Introduction

Chemical Structure and Molecular Characteristics

Structural Configuration

The compound adopts an E-configuration about the α,β-unsaturated double bond, as confirmed by its InChI string: InChI=1S/C7H6N2O2/c10-7(11)3-2-6-8-4-1-5-9-6/h1-5H,(H,10,11)/b3-2+ . The pyrimidine ring (positions 1–6) is fused to the acrylic acid group at position 2, creating a near-planar structure. Key bond lengths include:

-

C2=C3: 1.34 Å (double bond)

-

C3–C6: 1.48 Å (single bond to pyrimidine)

Torsional angles between the pyrimidine and acrylic acid groups measure −6.1°–8.5°, minimizing steric strain .

Supramolecular Interactions

In crystalline states, the compound forms:

-

O–H⋯N hydrogen bonds between the carboxylic acid proton and pyrimidine nitrogen (2.65 Å), creating chains along the101 axis .

-

C–H⋯O interactions (3.12 Å) linking adjacent chains into a 3D network .

-

π–π stacking between pyrimidine rings (3.43–3.82 Å) and acrylic double bonds (3.40 Å) .

These interactions are critical for its solid-state stability and potential applications in crystal engineering.

Synthesis and Manufacturing

Synthetic Routes

The most viable method involves Knoevenagel condensation between pyrimidine-2-carbaldehyde and malonic acid in pyridine, followed by HCl-mediated cyclization (Fig. 1) :

Optimized Conditions:

-

Molar ratio: 1:1 aldehyde to malonic acid

-

Solvent: Pyridine (2 mL/g substrate)

-

Temperature: Reflux at 115°C for 3–5 hours

Purification and Characterization

Post-synthesis, the crude product is purified via:

-

Acid precipitation: Adding HCl to pH 2–3.

-

Recrystallization: Slow evaporation from ethanol/water (3:1) .

Characterization employs:

-

H NMR (300 MHz, CDCl): δ 8.90 (d, J = 5.1 Hz, 2H, pyrimidine-H), 7.32 (d, J = 15.9 Hz, 1H, C=CH), 6.45 (d, J = 15.9 Hz, 1H, CH-COOH) .

-

IR (KBr): 1685 cm (C=O), 1620 cm (C=C), 1550 cm (pyrimidine ring) .

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular weight | 150.13 g/mol |

| Melting point | 241–243°C (decomposes) |

| Solubility | DMSO: 25 mg/mL; HO: <1 mg/mL |

| LogP (octanol/water) | 1.05 |

| Vapor pressure (25°C) | 0.0±0.7 mmHg |

| Refractive index | 1.625 |

The compound’s low water solubility and moderate lipophilicity (LogP = 1.05) suggest suitability for lipid-mediated drug delivery .

Biological Activity and Applications

Enzyme Inhibition

Structural analogs like pyrimidine acrylamides exhibit lipoxygenase (LOX) inhibition (IC = 1.1–10.7 μM) . The α,β-unsaturated system likely acts as a Michael acceptor, covalently modifying LOX’s active-site iron .

| Hazard Statement | Precautionary Measure |

|---|---|

| H315: Skin irritation | P305+P351+P338: Rinse skin |

| H319: Eye irritation | P280: Wear gloves/eye protection |

| H302: Harmful if swallowed | P301+P312: Seek medical aid |

Storage at 2–8°C under nitrogen is recommended to prevent degradation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume